molecular formula C22H24N2O4 B259009 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B259009
M. Wt: 380.4 g/mol
InChI Key: RFSFSLUVJYCTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as PETMOT, is a heterocyclic compound that has attracted attention due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of COX-2. It has also been reported to exhibit antioxidant effects by reducing oxidative stress. 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been reported to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the formation of beta-amyloid plaques.

Advantages and Limitations for Lab Experiments

2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments, including its easy synthesis, high yield, and potential applications in medicinal chemistry. However, 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has some limitations, including its low solubility in water and limited availability.

Future Directions

There are several future directions for the study of 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another potential direction is the study of its potential as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to fully understand the mechanism of action of 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a one-pot three-component reaction between ethyl acetoacetate, ethyl 2-bromoacetate, and 2-ethoxybenzaldehyde. This reaction is carried out in the presence of ammonium acetate and acetic acid as a solvent. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. The yield of 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate obtained through this method is around 70%.

Scientific Research Applications

2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease. In addition, 2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

Product Name

2-Phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-phenylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O4/c1-3-27-18-12-8-7-11-17(18)20-19(15(2)23-22(26)24-20)21(25)28-14-13-16-9-5-4-6-10-16/h4-12,20H,3,13-14H2,1-2H3,(H2,23,24,26)

InChI Key

RFSFSLUVJYCTON-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OCCC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OCCC3=CC=CC=C3

Origin of Product

United States

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